molecular formula C7H5ClN2O B13673528 5-Chloro-4-methoxynicotinonitrile

5-Chloro-4-methoxynicotinonitrile

Cat. No.: B13673528
M. Wt: 168.58 g/mol
InChI Key: MDGICCMPBRTESI-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxynicotinonitrile is an organic compound with the molecular formula C(_7)H(_5)ClN(_2)O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxynicotinonitrile typically involves the chlorination and methoxylation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxynicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

5-Chloro-4-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxynicotinonitrile
  • 5-Methoxynicotinonitrile
  • 4-Iodo-5-methoxynicotinonitrile

Comparison

Compared to similar compounds, 5-Chloro-4-methoxynicotinonitrile is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. For example, the presence of the chlorine atom at the 5-position enhances its nucleophilicity, making it more reactive in substitution reactions compared to its analogs.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3

InChI Key

MDGICCMPBRTESI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C#N)Cl

Origin of Product

United States

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